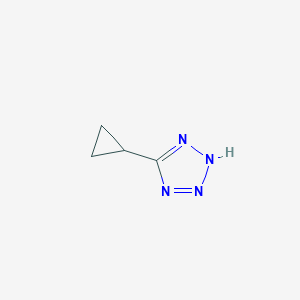
L-SÉRINAMIDE
Vue d'ensemble
Description
Serinamide, also known as Serinamide, is a useful research compound. Its molecular formula is C3H8N2O2 and its molecular weight is 104.11 g/mol. The purity is usually 95%.
The exact mass of the compound Serinamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405048. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Neutral - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Serinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Serinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse Peptidique
La L-Sérinamide est utilisée dans la synthèse peptidique en raison de son rôle de composant de base dans la formation des liaisons peptidiques . Elle agit comme un dérivé amide de l'acide aminé sérine, qui est incorporé dans les peptides par des réactions de condensation, contribuant à la diversité structurelle et à la fonction des peptides dans les applications thérapeutiques et biochimiques.
Agent Neuroprotecteur
La recherche a mis en évidence le potentiel de la L-Sérinamide comme agent neuroprotecteur. Elle fait l'objet d'études pour son efficacité dans le traitement des maladies et des lésions neurologiques, telles que l'épilepsie, la schizophrénie, la psychose et la maladie d'Alzheimer . Ses propriétés neurotrophiques et son rôle de précurseur des neurotransmetteurs en font un candidat prometteur pour la neuroregénération et la récupération de la fonction cognitive.
Traitement des Lésions et des Maladies du SNC
Les métabolites de la L-Sérinamide sont essentiels au développement neuronal et à des fonctions cérébrales spécifiques. Des études suggèrent qu'elle peut réguler la libération de cytokines dans le cerveau en cas de conditions neuropathologiques, améliorant le flux sanguin cérébral, inhibant l'inflammation et favorisant la remyélinisation . Cela en fait un composé précieux pour le développement de traitements des lésions et des maladies du SNC.
Réactions Catalysées par des Enzymes
Dans les études biochimiques, la L-Sérinamide sert de substrat dans les réactions catalysées par les enzymes. Sa structure lui permet de participer à divers processus enzymatiques, aidant à l'étude des mécanismes et de la cinétique enzymatiques .
Réactif Biochimique
En tant que réactif biochimique, la L-Sérinamide est utilisée dans la recherche pour sonder les aspects structurels et fonctionnels des molécules biologiques. Elle aide à comprendre l'interaction entre les enzymes et les substrats, ainsi que le rôle des acides aminés dans les voies métaboliques .
Recherche Thérapeutique
La L-Sérinamide est étudiée pour ses bienfaits thérapeutiques dans les troubles associés à une déficience en sérine, tels que la neuropathie diabétique, l'hyperhomocystéinémie et la sclérose latérale amyotrophique. Sa supplémentation s'est avérée prometteuse pour améliorer les conditions liées à une fonction altérée du système nerveux .
Mécanisme D'action
Target of Action
L-Serineamide, also known as (S)-2-Amino-3-hydroxypropanamide or Serinamide, is a naturally occurring dietary amino acid . It has been reported to have neuroprotective effects . These enzymes play a crucial role in protein degradation and cellular homeostasis .
Mode of Action
L-Serineamide’s interaction with its targets leads to selective activation of lysosomal cathepsins B and L . This activation may contribute to the clearance of misfolded or unfolded proteins, thereby playing a role in the unfolded protein response (UPR) . The UPR is a cellular stress response related to the endoplasmic reticulum and is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum .
Biochemical Pathways
L-Serineamide is involved in the biosynthesis of purines, pyrimidines, and other amino acids . It plays a role in cell growth and development (cellular proliferation) . The conversion of L-serine to glycine by serine hydroxymethyltransferase results in the formation of the one-carbon units necessary for the synthesis of the purine bases, adenine and guanine .
Pharmacokinetics
Its metabolism likely involves standard amino acid metabolic pathways, and it is expected to be excreted via the kidneys .
Result of Action
The molecular and cellular effects of L-Serineamide’s action are primarily neuroprotective . It regulates the release of several cytokines in the brain under some neuropathological conditions to recover cognitive function, improve cerebral blood flow, inhibit inflammation, promote remyelination, and exert other neuroprotective effects on neurological injury .
Analyse Biochimique
Biochemical Properties
Serinamide plays a crucial role in biochemical reactions, particularly as a substrate in enzyme-catalyzed processes. It interacts with enzymes such as seryl-tRNA synthetases, where it acts as a selective inhibitor . This interaction highlights the compound’s potential in studying protein-protein interactions and cell signaling pathways . Additionally, Serinamide’s ability to inhibit methanogenic seryl-tRNA synthetases suggests its utility in exploring evolutionary differences in enzyme function .
Cellular Effects
Serinamide influences various cellular processes, including cell signaling pathways and gene expression. By inhibiting seryl-tRNA synthetases, Serinamide affects the synthesis of seryl-tRNA, which is essential for protein synthesis . This inhibition can lead to alterations in cellular metabolism and gene expression, impacting cell function and viability. Studies have shown that Serinamide’s effects on cell signaling pathways can provide insights into the regulation of cellular processes .
Molecular Mechanism
At the molecular level, Serinamide exerts its effects through binding interactions with seryl-tRNA synthetases. This binding inhibits the enzyme’s activity, preventing the acylation of tRNA with serine . The selective inhibition of methanogenic seryl-tRNA synthetases by Serinamide underscores the compound’s specificity and potential as a tool for studying enzyme function and evolution . Additionally, Serinamide’s interactions with other biomolecules, such as proteins involved in cell signaling, further elucidate its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Serinamide can vary over time. Studies have shown that Serinamide remains stable under certain conditions, allowing for prolonged observation of its effects on cellular function . Its stability and degradation can be influenced by factors such as temperature and pH.
Dosage Effects in Animal Models
The effects of Serinamide in animal models vary with different dosages. At lower doses, Serinamide has been shown to selectively inhibit seryl-tRNA synthetases without causing significant toxicity . Higher doses can lead to adverse effects, including disruptions in protein synthesis and cellular metabolism . These findings highlight the importance of dosage optimization in studying Serinamide’s effects and potential therapeutic applications.
Metabolic Pathways
Serinamide is involved in various metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as seryl-tRNA synthetases, influencing the synthesis of seryl-tRNA and subsequent protein synthesis . Additionally, Serinamide’s effects on metabolic flux and metabolite levels provide insights into its role in cellular metabolism . These interactions underscore the compound’s significance in studying metabolic pathways and enzyme function.
Transport and Distribution
Within cells and tissues, Serinamide is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function .
Subcellular Localization
Serinamide’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct Serinamide to specific compartments or organelles, affecting its activity and function . Understanding Serinamide’s subcellular localization provides valuable insights into its role in cellular processes and potential therapeutic applications.
Propriétés
IUPAC Name |
(2S)-2-amino-3-hydroxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c4-2(1-6)3(5)7/h2,6H,1,4H2,(H2,5,7)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOGKPMIZGEGOZ-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317834 | |
| Record name | L-Serinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6791-49-7 | |
| Record name | L-Serinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6791-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Serinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006791497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Serinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-amino-3-hydroxypropionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SERINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIJ0MD19SE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















